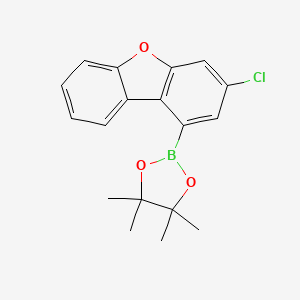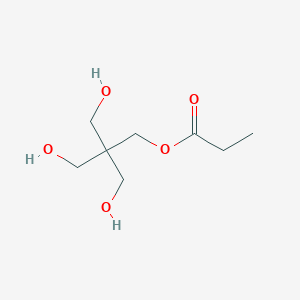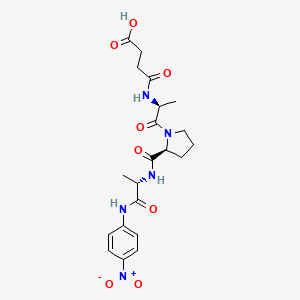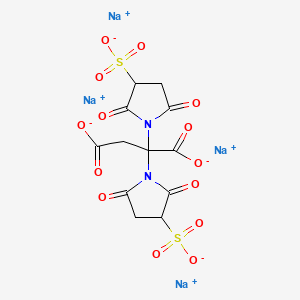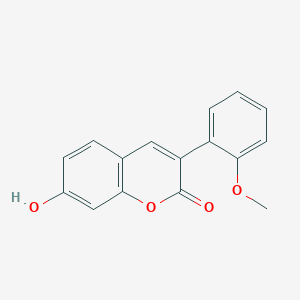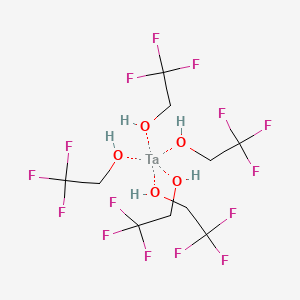![molecular formula C16H17FO2 B13415579 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL CAS No. 415697-55-1](/img/structure/B13415579.png)
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is an organic compound with a complex structure that includes a fluorinated benzyl ether group attached to a phenyl ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like acetone . The resulting intermediate is further subjected to reduction reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanal, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL involves its interaction with specific molecular targets. The fluorinated benzyl ether group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is unique due to its specific structural features, such as the combination of a fluorinated benzyl ether group and a propanol chain
Propiedades
Número CAS |
415697-55-1 |
|---|---|
Fórmula molecular |
C16H17FO2 |
Peso molecular |
260.30 g/mol |
Nombre IUPAC |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H17FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-10,18H,1-2,11-12H2 |
Clave InChI |
OCIHYKYBMPCPCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCO)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
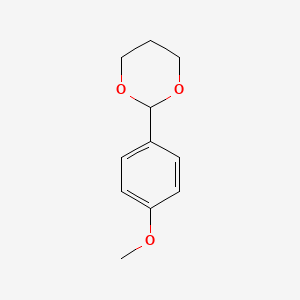
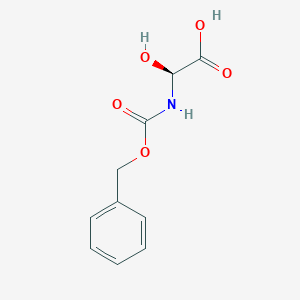
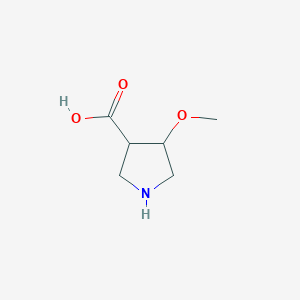
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
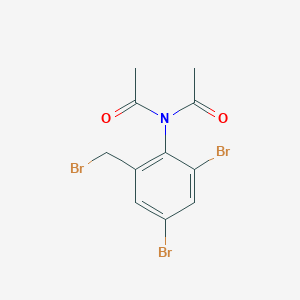
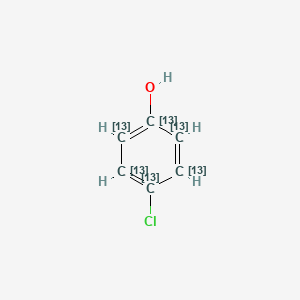
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
